molecular formula C12H13N3O5S B2690587 1-(4-Methoxy-3-nitrophenyl)sulfonyl-3,5-dimethylpyrazole CAS No. 957014-50-5

1-(4-Methoxy-3-nitrophenyl)sulfonyl-3,5-dimethylpyrazole

Cat. No. B2690587
CAS RN: 957014-50-5
M. Wt: 311.31
InChI Key: JRCOYQJEPLLXAX-UHFFFAOYSA-N
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Description

“1-(4-Methoxy-3-nitrophenyl)sulfonyl-3,5-dimethylpyrazole” is a chemical compound with the molecular formula C12H13N3O5S . It has an average mass of 311.314 Da and a monoisotopic mass of 311.057587 Da . This compound is used in various scientific research applications.


Synthesis Analysis

The synthesis of pyrazole nucleus, which is a part of this compound, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms, 13 hydrogen atoms, 3 nitrogen atoms, 5 oxygen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Methoxy-3-nitrophenyl)sulfonyl-3,5-dimethylpyrazole” such as melting point, boiling point, density, molecular formula, molecular weight, and other physical properties can be found on various chemical databases .

Scientific Research Applications

Enzyme Inhibition and Anticancer Activities

Cyclooxygenase-2 (COX-2) Inhibitors : A series of sulfonamide-containing 1,5-diarylpyrazole derivatives were prepared and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), leading to the identification of potent and selective inhibitors. This research contributed to the development of celecoxib, a COX-2 inhibitor used for treating arthritis and pain (Penning et al., 1997).

Carbonic Anhydrase Inhibitors : Pyrazoline benzensulfonamides were synthesized and evaluated for their inhibition potency against human carbonic anhydrase isoenzymes (hCA I and hCA II). These compounds exhibited significant inhibitory activity, suggesting their potential as novel CA inhibitors with low cytotoxicity and tumor selectivity (Ozmen Ozgun et al., 2019).

Antimicrobial and Antifungal Activities

Antibacterial and DNA Photocleavage Study : Derivatives of 1-(2-Arenethyl)-3,5-dimethyl-1H-pyrazoles were synthesized and evaluated for their antibacterial potential against various bacterial strains. Compounds bearing methoxy and nitro groups exhibited inhibitory potential, and some also displayed DNA photocleavage activity (Sharma et al., 2020).

Supramolecular Materials and Chemical Synthesis

Organized Assemblies of Protonated Pyrazole-Based Ionic Salts : The study of 3(5)-(4-methoxyphenyl)-5(3)-phenyl-1H-pyrazole with nitric acid led to the formation of salts that exhibit unique supramolecular structures, demonstrating the potential of these compounds in developing supramolecular materials (Zheng et al., 2013).

Corrosion Inhibition

Ultrasound-Induced Synthesis for Industrial Applications : Pyrazolo-pyridine derivatives were synthesized and evaluated as corrosion inhibitors for mild steel in an acidic medium. These compounds showed high inhibition efficiency, making them useful for industrial pickling processes (Dohare et al., 2018).

properties

IUPAC Name

1-(4-methoxy-3-nitrophenyl)sulfonyl-3,5-dimethylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O5S/c1-8-6-9(2)14(13-8)21(18,19)10-4-5-12(20-3)11(7-10)15(16)17/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRCOYQJEPLLXAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1S(=O)(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxy-3-nitrophenyl)sulfonyl-3,5-dimethylpyrazole

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